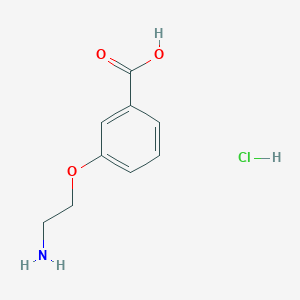

3-(2-Aminoethoxy)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminoethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTCYLRHWIMKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-(2-Aminoethoxy)benzoic acid hydrochloride

An In-depth Technical Guide to 3-(2-Aminoethoxy)benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethoxy)benzoic acid hydrochloride (CAS No. 217968-83-7), a bifunctional building block of increasing importance in pharmaceutical and chemical research. This document details the compound's chemical structure, physicochemical properties, and outlines a representative synthesis protocol. Furthermore, it explores its critical role as a molecular linker, particularly in the burgeoning field of targeted protein degradation, such as in the design of Proteolysis-Targeting Chimeras (PROTACs). Spectroscopic data, safety and handling protocols, and applications are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

3-(2-Aminoethoxy)benzoic acid hydrochloride is a substituted benzoic acid derivative featuring both a carboxylic acid group and a primary amine, presented as a hydrochloride salt. This dual functionality makes it an invaluable linker molecule, capable of covalent modification at two distinct points.

Chemical Structure

-

IUPAC Name: 3-(2-aminoethoxy)benzoic acid hydrochloride

-

Molecular Formula: C₉H₁₂ClNO₃[1]

-

CAS Number: 217968-83-7

Physicochemical Properties

The properties of this compound make it suitable for a range of synthetic applications in organic and medicinal chemistry. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Weight | 217.65 g/mol | Calculated |

| Monoisotopic Mass | 217.050571 Da | Predicted[1] |

| Appearance | White to off-white or light yellow solid/powder | [2] |

| Melting Point | Not consistently reported; varies by supplier and purity. | |

| Solubility | Soluble in water. | Inferred from hydrochloride salt form. |

| XLogP3 (Predicted) | -1.2 | [1] |

Synthesis and Purification

The synthesis of 3-(2-Aminoethoxy)benzoic acid and its subsequent conversion to the hydrochloride salt involves standard organic chemistry transformations. A general, illustrative synthetic route is described below, based on common ether synthesis and protection/deprotection strategies.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the Williamson ether synthesis between a protected 2-aminoethanol derivative and methyl 3-hydroxybenzoate, followed by deprotection and hydrolysis.

Caption: Retrosynthetic pathway for 3-(2-Aminoethoxy)benzoic acid HCl.

Illustrative Experimental Protocol

This protocol is a representative example and may require optimization.

Step 1: Etherification

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.[3]

-

Add a protected 2-aminoethanol, such as 2-(Boc-amino)ethyl bromide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[3]

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (methyl 3-(2-(Boc-amino)ethoxy)benzoate) by column chromatography on silica gel.[3]

Step 2: Hydrolysis and Deprotection

-

Dissolve the purified ester from Step 1 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Concentrate the mixture to remove methanol.

-

Add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous residue until the solution becomes acidic (pH ~1-2). This step simultaneously deprotects the Boc-group and protonates the amine and carboxylate.

-

Cool the mixture in an ice bath to precipitate the product, 3-(2-Aminoethoxy)benzoic acid hydrochloride.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

Causality Note: The use of a Boc-protecting group on the amine is critical to prevent it from acting as a nucleophile during the etherification step. The final acidification step serves the dual purpose of cleaving the acid-labile Boc group and forming the desired hydrochloride salt, which often improves the compound's stability and handling characteristics.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₄): Multiple signals expected in the range of δ 7.0-8.0 ppm. The protons ortho to the carboxylic acid group would be the most downfield.[6]

-

Methylene Protons (-OCH₂CH₂N-): Two triplets are expected. The -OCH₂- protons would likely appear around δ 4.2-4.4 ppm, and the -CH₂N- protons would be slightly upfield, around δ 3.3-3.5 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, typically around δ 8.0-8.5 ppm, depending on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield, often above δ 10-12 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): Expected around δ 165-175 ppm.[5]

-

Aromatic Carbons: Signals would appear between δ 110-160 ppm. The carbon attached to the ether oxygen (-C-O) would be significantly downfield.[5]

-

Methylene Carbons (-OCH₂CH₂N-): The -OCH₂- carbon would be around δ 65-70 ppm, and the -CH₂N- carbon around δ 38-42 ppm.

Mass Spectrometry

-

Expected [M+H]⁺: For the free base (C₉H₁₁NO₃), the expected monoisotopic mass is 181.07 Da. The [M+H]⁺ ion would be observed at m/z 182.08.[1]

Applications in Drug Discovery and Chemical Biology

The primary utility of 3-(2-Aminoethoxy)benzoic acid hydrochloride in modern research is as a heterobifunctional linker. Its orthogonal functional groups—a carboxylic acid and an amine—allow for sequential or directed conjugation to two different molecules.

Role as a PROTAC Linker

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy.[7] A PROTAC is a chimeric molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

3-(2-Aminoethoxy)benzoic acid provides a rigid aromatic core with a flexible ethoxy tail, a common motif in successful linker design.

Caption: Conceptual use of the molecule as a PROTAC linker.

The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine on one ligand, while the amine on the linker can form an amide bond with a carboxylic acid on the other ligand. This versatility is crucial for systematically modifying the length and vector of the linker to achieve optimal ternary complex formation between the POI and the E3 ligase.

Other Applications

Beyond PROTACs, this molecule serves as a valuable building block in synthesizing a wide range of pharmaceutical compounds and research chemicals.[8][9] Its structure is a variation of aminobenzoic acids, which are known scaffolds for molecules with diverse biological activities, including anti-inflammatory and analgesic properties.[9][10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

Hazard Identification

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][12]

-

Eye Protection: Wear chemical safety goggles (compliant with EN 166).[2]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[2][13]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2][13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[2][13]

Storage

Conclusion

3-(2-Aminoethoxy)benzoic acid hydrochloride is a versatile and valuable bifunctional building block for chemical synthesis. Its defined structure, featuring an aromatic core with amine and carboxylic acid functionalities separated by a flexible ether linkage, makes it particularly well-suited for the modular construction of complex molecules. Its growing application as a linker in the field of targeted protein degradation highlights its importance to modern drug discovery. This guide provides the foundational technical information required for researchers to effectively and safely incorporate this compound into their research and development programs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). 3-(2-aminoethoxy)benzoic acid hydrochloride. PubChemLite. [Link]

-

PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. [Link]

-

PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

Zhang, C., et al. (2025). Light-Activated Metal-Dependent Protein Degradation: A Heterobifunctional Ruthenium(II) Photosensitizer Targeting New Delhi Metallo-β-lactamase 1. Journal of the American Chemical Society. [Link]

-

Ali, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6978. [Link]

-

Al-Dhobaib, S. A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

-

Imogai, H., et al. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry, 51(15), 4804-22. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

Alagić-Džambić L, et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

-

Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. [Link]

Sources

- 1. PubChemLite - 3-(2-aminoethoxy)benzoic acid hydrochloride (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chemrj.org [chemrj.org]

- 5. rsc.org [rsc.org]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Light-Activated Metal-Dependent Protein Degradation: A Heterobifunctional Ruthenium(II) Photosensitizer Targeting New Delhi Metallo-β-lactamase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility Profile of 3-(2-Aminoethoxy)benzoic Acid Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(2-Aminoethoxy)benzoic acid hydrochloride. Lacking direct experimental data in publicly accessible literature, this document establishes a predictive and comparative framework based on fundamental physicochemical principles and the known solubility of structurally analogous compounds. We delve into the theoretical underpinnings of its expected solubility in aqueous and organic media, present standardized protocols for its empirical determination, and offer a comparative analysis with related molecules to guide formulation development.

Introduction: The Critical Role of Solubility in Drug Development

3-(2-Aminoethoxy)benzoic acid hydrochloride is a molecule of interest in medicinal chemistry, possessing a zwitterionic character due to the presence of both a carboxylic acid and an amino group, which is supplied as a hydrochloride salt. The solubility of this compound is a pivotal physical property that governs its behavior in various stages of drug development, from initial screening and formulation to its ultimate in vivo performance. A thorough understanding of its solubility profile is, therefore, not merely an academic exercise but a fundamental prerequisite for successful drug design and delivery.

This guide is structured to provide a robust scientific framework for approaching the solubility of 3-(2-Aminoethoxy)benzoic acid hydrochloride. We will explore its anticipated behavior in different solvent systems, detail the gold-standard methodologies for quantifying this property, and leverage data from analogous structures to build a predictive understanding.

Physicochemical Properties and Predicted Solubility Behavior

The structure of 3-(2-Aminoethoxy)benzoic acid hydrochloride—featuring a benzoic acid moiety, an amino group, and an ether linkage—suggests a complex interplay of factors governing its solubility.

-

Aqueous Solubility and the Influence of pH: As a hydrochloride salt of a compound with both an acidic (carboxylic acid) and a basic (amino) functional group, its aqueous solubility is expected to be highly dependent on the pH of the medium.

-

In acidic conditions (low pH), the carboxylic acid group will be largely protonated (neutral), while the amino group will be protonated (cationic). The overall positive charge should enhance its interaction with polar water molecules, leading to higher solubility.

-

As the pH increases towards the isoelectric point (pI), the molecule will exist predominantly as a zwitterion (internal salt), which may exhibit lower aqueous solubility.

-

In alkaline conditions (high pH), the carboxylic acid will be deprotonated (anionic), and the amino group will be in its neutral form. The resulting negative charge should again promote solubility in water.

-

The hydrochloride form ensures that the amino group is protonated, which generally enhances aqueous solubility at neutral and acidic pH compared to the free base.

-

Solubility in Organic Solvents: The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the carboxylic acid and the protonated amino group, as well as the ether oxygen. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and are highly polar, which should facilitate the dissolution of the compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the functional groups and the ionic character of the hydrochloride salt, the solubility of 3-(2-Aminoethoxy)benzoic acid hydrochloride is expected to be very low in non-polar solvents.

-

Chemical Equilibria Diagram

The following diagram illustrates the pH-dependent ionization states of 3-(2-Aminoethoxy)benzoic acid.

Caption: pH-dependent forms of 3-(2-Aminoethoxy)benzoic acid.

Comparative Solubility Analysis with Structural Analogs

In the absence of direct experimental data for 3-(2-Aminoethoxy)benzoic acid hydrochloride, a comparative analysis with structurally related compounds provides valuable insights. The data presented in Table 1 has been collated from various scientific sources.

| Compound Name | Water Solubility | Ethanol Solubility | Other Organic Solvents | Reference(s) |

| 3-Aminobenzoic Acid | Slightly soluble (5.9 g/L at 15°C) | Soluble | Soluble in acetone and ether. | [1][2] |

| 4-Aminobenzoic Acid | Slightly soluble (6.1 g/L at 30°C) | Soluble (125 g/L) | Soluble in ethyl acetate; slightly soluble in benzene. | [3][4] |

| 2-Ethoxybenzoic Acid | Slightly soluble | Soluble | Soluble in ether. | [5] |

| 3-Ethoxybenzoic Acid | Slightly soluble in boiling water | Soluble | Soluble in methanol. | [6] |

| Benzoic Acid | Slightly soluble (3.4 g/L at 25°C) | Freely soluble | Soluble in acetone, benzene, chloroform, ether. | [7][8] |

This table presents qualitative and quantitative solubility data for compounds structurally related to 3-(2-Aminoethoxy)benzoic acid hydrochloride to provide a predictive framework for its solubility profile.

The data suggests that while the parent aminobenzoic acids have limited water solubility, the presence of the ethoxy group and, crucially, the hydrochloride salt form in the target molecule is expected to enhance its aqueous solubility compared to these analogs. The solubility in polar organic solvents like ethanol is likely to be favorable.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, empirical determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5][9]

Shake-Flask Method (Adapted from OECD Guideline 105)

This method determines the saturation mass concentration of a substance in a given solvent at a specific temperature.[1][10][11]

Objective: To determine the thermodynamic equilibrium solubility.

Materials:

-

3-(2-Aminoethoxy)benzoic acid hydrochloride

-

Selected solvents (e.g., deionized water, pH-buffered solutions, ethanol, methanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Protocol:

-

Preparation: Add an excess amount of 3-(2-Aminoethoxy)benzoic acid hydrochloride to a series of vials containing a known volume of the selected solvents. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time.[1]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a calibration curve.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced and High-Throughput Solubility Assessment

For early-stage drug discovery, higher throughput methods are often employed for kinetic solubility screening.[12][13] Additionally, computational models can provide in-silico predictions.

-

Kinetic Solubility: These methods, often using nephelometry (light scattering), measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock into an aqueous buffer. This provides a rapid assessment but may not reflect true thermodynamic equilibrium.[13]

-

Computational Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict solubility based on molecular descriptors.[11][14][15] While these methods are powerful for screening large libraries of compounds, their predictions should ideally be confirmed by experimental data.

Conclusion and Future Directions

The solubility profile of 3-(2-Aminoethoxy)benzoic acid hydrochloride is predicted to be heavily influenced by pH in aqueous media, with enhanced solubility in acidic and alkaline conditions. Good solubility is also anticipated in polar organic solvents. While direct experimental data is currently unavailable in the public domain, the established protocols and comparative data from structural analogs presented in this guide provide a robust framework for researchers and drug development professionals.

It is strongly recommended that the thermodynamic solubility be determined empirically using the shake-flask method to provide the definitive data required for informed decision-making in formulation and development. This foundational data will be invaluable for advancing any therapeutic program involving this compound.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Wikipedia contributors. (2024, February 20). 3-Aminobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.

- Rafiee, A., & Dehghani, H. (2018). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. MATCH Communications in Mathematical and in Computer Chemistry, 80(3), 735-746.

-

European Commission, Scientific Committee on Consumer Products. (2006). Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. URL: [Link]

-

solubilityofthings.com. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]

-

Japanese Pharmacopoeia. Benzoic Acid. Retrieved from [Link]

Sources

- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. d-nb.info [d-nb.info]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 3-aminobenzoic acid [chemister.ru]

- 14. researchgate.net [researchgate.net]

- 15. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(2-Aminoethoxy)benzoic Acid Hydrochloride

Introduction & Strategic Analysis

Significance of the Target

3-(2-Aminoethoxy)benzoic acid is a critical bifunctional linker used in medicinal chemistry. It serves as a "spacer" in the design of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics, connecting an E3 ligase ligand to a target protein ligand. The hydrochloride salt form is preferred for its enhanced stability and solubility during storage and handling.

Retrosynthetic Logic

While direct alkylation of 3-hydroxybenzoic acid is possible, it often leads to mixture of O-alkylation and esterification products. To ensure high regioselectivity and purity, this protocol utilizes a Protection-Alkylation-Deprotection strategy.

-

Starting Material: Methyl 3-hydroxybenzoate (Protects the carboxylic acid).

-

Linker Reagent: tert-Butyl (2-bromoethyl)carbamate (Boc-protected amine prevents polymerization).

-

Deprotection: Stepwise saponification followed by acidolysis ensures the isolation of a defined hydrochloride salt.

Chemical Reaction Scheme

Caption: Three-stage synthetic pathway ensuring regioselectivity via ester and Boc protection groups.

Detailed Experimental Protocols

Phase 1: O-Alkylation (Ether Formation)

Objective: Install the ethylamine linker while protecting the amine with a Boc group.

-

Reagents:

-

Methyl 3-hydroxybenzoate (1.0 equiv)[1]

-

tert-Butyl (2-bromoethyl)carbamate (1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Charge a round-bottom flask with Methyl 3-hydroxybenzoate and anhydrous DMF (0.5 M concentration relative to substrate).

-

Add

in one portion. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation. -

Add tert-Butyl (2-bromoethyl)carbamate dropwise.

-

Heat the reaction mixture to 60°C and stir for 12–16 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Starting material (

) should disappear; product ( -

Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Phase 2: Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester to the free carboxylic acid without removing the Boc group.

-

Reagents:

-

Intermediate 1 (from Phase 1)

-

Lithium Hydroxide Monohydrate (

) (3.0 equiv) -

Solvent: THF/Water (3:1 ratio)

-

-

Procedure:

-

Dissolve Intermediate 1 in THF/Water.

-

Add

. Stir vigorously at RT for 4 hours. -

IPC: LC-MS should show mass shift corresponding to methyl loss (-14 Da).

-

Workup: Carefully adjust pH to ~4 using 1M HCl (Warning: Gas evolution if carbonates present).

-

Extract the free acid into Ethyl Acetate. The Boc group remains intact at this mild pH.

-

Dry and concentrate to yield Intermediate 2 as a white/off-white solid.

-

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group and form the Hydrochloride salt.[2]

-

Reagents:

-

Procedure:

-

Dissolve Intermediate 2 in a minimal amount of 1,4-Dioxane or DCM.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Allow to warm to RT and stir for 2–3 hours.

-

Observation: A white precipitate (the product) usually begins to form.

-

Isolation: Dilute the mixture with Diethyl Ether to complete precipitation.

-

Filter the solid under nitrogen (product is hygroscopic). Wash with fresh ether.

-

Drying: Dry under high vacuum at 40°C for 6 hours.

-

Analytical Specifications (Expected Data)

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Characteristic broad ammonium peak at ~8.0 ppm confirms salt formation. | ||

| MS (ESI) | Free base mass observed in positive mode. | |

| Solubility | Water, DMSO, Methanol | Insoluble in DCM, Hexanes. |

Workflow Logic & Troubleshooting

Caption: Decision tree for reaction monitoring and troubleshooting incomplete conversions.

Critical Process Parameters (CPPs)

-

Moisture Control (Step 1): The presence of water in the alkylation step competes with the phenol, leading to hydrolysis of the alkyl halide. Use anhydrous DMF.

-

pH Monitoring (Step 2): When acidifying after saponification, do not go below pH 3 if you wish to keep the Boc group on (though in this specific protocol, we remove it next, so accidental early deprotection is recoverable but messy).

-

Hygroscopicity (Step 3): The final HCl salt attracts water. Filter rapidly under an inert atmosphere if possible.

References

-

Boc Deprotection Methodology: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[2][5][6] Journal of Peptide Research, 2001, 58(4), 338-341.[6][7]

-

Phenolic Alkylation Protocol: "Synthesis of 3-alkoxy benzoic acid derivatives." Rasayan Journal of Chemistry, 2019, 12(3), 1077-1084.[1]

-

Compound Identity: PubChem CID 8027195, "3-(2-aminoethoxy)benzoic acid hydrochloride."[8] National Library of Medicine.

-

General Acid Hydrolysis: "Boc Deprotection - HCl." Common Organic Chemistry Protocols.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-(2-aminoethoxy)benzoic acid hydrochloride (C9H11NO3) [pubchemlite.lcsb.uni.lu]

Application Note: Strategic Amide Coupling of 3-(2-Aminoethoxy)benzoic acid Hydrochloride

Executive Summary

3-(2-Aminoethoxy)benzoic acid hydrochloride (CAS: N/A for specific salt, Free base analog common) is a valuable heterobifunctional linker used to introduce a flexible, hydrophilic spacer between aromatic moieties and target amines/acids.[1]

However, this molecule presents a classic "Zwitterionic Trap."[1] Because it contains both a nucleophilic amine (masked as HCl salt) and an electrophilic carboxylic acid, direct activation without protection leads to rapid, uncontrollable self-polymerization (oligomerization). [1]

This Application Note defines the Protection-First Strategy required to successfully utilize this linker. We provide validated protocols for using the molecule either as an Acyl Donor (Acid) or Acyl Acceptor (Amine), ensuring high fidelity and yield.[1]

Chemo-Physical Profile & Solubility[1][2][3]

| Property | Value / Description |

| Molecular Weight | ~181.2 (Free Base) / ~217.6 (HCl Salt) |

| Structure | Aromatic Benzoic Acid core with 3-position ethoxy-amine tail.[1] |

| Solubility | High: DMSO, DMF, Water (pH dependent).[1] Low: DCM, Chloroform, Hexanes (unless protected).[1] |

| pKa (Est.) | COOH: ~4.2 |

| Stability | Hygroscopic solid.[1] Store desiccated at -20°C. |

Critical Handling Note: The hydrochloride salt form renders the amine non-nucleophilic initially. To participate in coupling, it must be neutralized with a tertiary base (e.g., DIPEA, TEA).[1] However, neutralization also makes the amine reactive toward its own activated acid.

Strategic Decision Matrix

Before starting, determine which end of the linker is reacting first. You cannot react both ends simultaneously in a controlled manner.

Figure 1: Decision matrix for selecting the correct protection strategy to prevent self-polymerization.

Protocol A: Using the Linker as an Amine (Nucleophile)

Use this when attaching the linker to a carboxylic acid on your target molecule.

The Challenge: You cannot simply mix the linker with your target acid and a coupling agent. The linker's own acid will compete, leading to mixtures. The Solution: Use the Methyl Ester derivative (or synthesize it in situ).

Materials

-

Linker: 3-(2-Aminoethoxy)benzoic acid HCl

-

Solvent: Anhydrous Methanol (MeOH) and DMF[1]

-

Reagents: Thionyl Chloride (

), DIPEA, HATU[1] -

Target: Carboxylic Acid Partner (

)

Step-by-Step Workflow

-

In-Situ Protection (Esterification):

-

Coupling Reaction:

-

Dissolve Target Acid (

, 1.0 equiv) in DMF.[1] -

Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins to activate.

-

Add the Methyl Ester Linker (from Step 1, 1.1 equiv).[1]

-

Add additional DIPEA (2.0 equiv) to neutralize the linker's HCl salt.

-

Crucial Check: Ensure pH is >8 (wet pH paper).[1]

-

Stir at RT for 2–4 hours. Monitor by LCMS for product mass.[1][2]

-

-

Deprotection (Saponification):

-

Once coupled, treat the crude mixture with LiOH (3.0 equiv) in THF/Water (3:1).[1]

-

Stir until the methyl ester hydrolyzes (usually 1–2 hours), revealing the free carboxylic acid for the next step.

-

Protocol B: Using the Linker as an Acid (Electrophile)

Use this when attaching the linker to an amine on your target molecule.

The Challenge: Activating the benzoic acid while the amine is free (even if protonated) risks intermolecular attack once base is added. The Solution: Boc-Protection prior to activation.

Materials

-

Linker: 3-(2-Aminoethoxy)benzoic acid HCl

-

Reagents:

(Di-tert-butyl dicarbonate), NaOH, Dioxane, EDC, NHS (or HATU).[1]

Step-by-Step Workflow

-

Boc Protection (Schotten-Baumann Conditions):

-

Activation & Coupling:

-

Global Deprotection:

-

Isolate the coupled product.

-

Treat with TFA/DCM (1:[1]1) or 4M HCl in Dioxane to remove the Boc group.

-

Critical Control Points (Troubleshooting)

The "Gelation" Failure Mode

If your reaction mixture turns into a thick gel or precipitates an insoluble solid immediately after adding the coupling agent, self-polymerization has occurred .

-

Cause: You attempted to couple the linker without protecting one end, or you used insufficient base to keep the amine protonated while trying to activate the acid (impossible balance).

-

Fix: Adopt Protocol A or B. Do not attempt "direct" coupling.[1]

Solubility Issues

The HCl salt is very polar.

-

Issue: Linker does not dissolve in DCM.[1]

-

Fix: Use DMF or NMP .[1] If using Protocol A (Esterification), the methyl ester HCl salt is more soluble in organics than the free acid.

Stoichiometry of Base

-

Remember: The linker brings 1 equivalent of HCl.

-

If your protocol calls for 2.0 eq of DIPEA for a standard amino acid, you must add 3.0 eq total (1.0 eq just to neutralize the HCl).

-

Rule of Thumb: Always check the "apparent pH" of the reaction mixture on moist pH paper. It must be basic (pH 8-9) for the amine to react.[1]

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

- Foundational review on coupling reagents and mechanisms.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

- Discusses side reactions and racemization (less relevant here, but good context).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Link

- The authoritative text on heterobifunctional linkers and polymeriz

-

PubChem Compound Summary. 3-(2-aminoethoxy)benzoic acid hydrochloride.[1] Link[1]

-

Source for structural and physical property data.[6]

-

Sources

- 1. PubChemLite - 3-(2-aminoethoxy)benzoic acid hydrochloride (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. growingscience.com [growingscience.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-Aminoethoxy)benzoic Acid Hydrochloride

Introduction

3-(2-Aminoethoxy)benzoic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a flexible aminoethoxy linker attached to a benzoic acid moiety, makes it a versatile intermediate for introducing hydrophilic and reactive functionalities. The successful and efficient scale-up of its synthesis is critical for ensuring a reliable supply chain for drug development and manufacturing.

This document provides a comprehensive guide for the scale-up synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride, focusing on a robust and scalable two-step process. The protocol emphasizes safety, process control, and product purity, drawing upon established chemical principles and best practices in process chemistry.

Synthetic Strategy Overview

The selected synthetic route for the scale-up production of 3-(2-Aminoethoxy)benzoic acid hydrochloride involves a two-step sequence starting from readily available 3-hydroxybenzonitrile. This strategy offers several advantages for large-scale manufacturing, including the use of cost-effective starting materials, straightforward reaction conditions, and high overall yields.

The overall transformation can be visualized as follows:

Caption: High-level overview of the two-step synthetic sequence.

Step 1: Alkylation of 3-Hydroxybenzonitrile. The synthesis commences with the Williamson ether synthesis, where the phenolic hydroxyl group of 3-hydroxybenzonitrile is alkylated with a protected aminoethyl halide. This reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion.

Step 2: Hydrolysis and Hydrochloride Salt Formation. The second step involves the hydrolysis of the nitrile group in the intermediate to a carboxylic acid. This transformation is generally achieved under acidic or basic conditions. Subsequent treatment with hydrochloric acid not only facilitates the hydrolysis but also forms the desired hydrochloride salt of the amino group, which often improves the compound's stability and handling properties.

Detailed Synthesis Protocol

Part 1: Synthesis of 3-(2-Aminoethoxy)benzonitrile

This initial step focuses on the etherification of 3-hydroxybenzonitrile. For the purpose of this protocol, we will utilize 2-(Boc-amino)ethyl bromide as the alkylating agent to protect the amine functionality during the reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 3-Hydroxybenzonitrile | 873-62-1 | 119.12 | 1.0 |

| 2-(Boc-amino)ethyl bromide | 39098-87-4 | 224.08 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

Experimental Procedure

-

Reaction Setup: Charge a suitably sized, clean, and dry reactor with N,N-dimethylformamide (DMF). The reactor should be equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.

-

Reagent Addition: Under a nitrogen atmosphere, add 3-hydroxybenzonitrile (1.0 eq.) and potassium carbonate (1.5 eq.) to the DMF. Stir the mixture at room temperature for 30 minutes to ensure a uniform suspension.

-

Alkylation: Slowly add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq.) in DMF to the reaction mixture. An exotherm may be observed; maintain the reaction temperature below 40 °C.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger vessel containing water. This will precipitate the crude product.

-

Isolation and Purification: Filter the solid precipitate and wash it thoroughly with water to remove any inorganic salts and residual DMF. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(2-(Boc-amino)ethoxy)benzonitrile.[1]

Part 2: Hydrolysis and Salt Formation to Yield 3-(2-Aminoethoxy)benzoic acid hydrochloride

This final step involves the simultaneous hydrolysis of the nitrile and deprotection of the Boc-group, followed by the formation of the hydrochloride salt.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-(2-(Boc-amino)ethoxy)benzonitrile | N/A | 276.32 | 1.0 eq. |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Excess |

| Water (H₂O) | 7732-18-5 | 18.02 | Solvent |

Experimental Procedure

-

Reaction Setup: Charge a reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe with a mixture of 3-(2-(Boc-amino)ethoxy)benzonitrile and an excess of concentrated hydrochloric acid and water.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The progress of the hydrolysis can be monitored by observing the cessation of gas evolution (isobutylene from Boc deprotection) and by HPLC analysis.

-

Crystallization and Isolation: After the reaction is complete, cool the mixture slowly to room temperature, and then further cool in an ice bath to 0-5 °C to induce crystallization of the product.

-

Filtration and Washing: Filter the crystalline product and wash the filter cake with a small amount of cold water, followed by a wash with a suitable organic solvent like acetone or isopropanol to remove any remaining impurities.[2][3]

-

Drying: Dry the purified 3-(2-Aminoethoxy)benzoic acid hydrochloride under vacuum at a temperature not exceeding 60 °C until a constant weight is achieved.

Caption: Detailed workflow for the two-step synthesis.

Process Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment. Key considerations for this synthesis include:

-

Handling of Reagents:

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are readily accessible.

-

Potassium Carbonate: While less hazardous, it can cause irritation upon contact. Avoid generating dust.

-

-

Reaction Exotherms: The alkylation step may be exothermic. The addition of the alkylating agent should be controlled to manage the temperature of the reaction. A proper cooling system for the reactor is essential.

-

Pressure Build-up: The hydrolysis and deprotection step generates isobutylene gas. The reactor must be properly vented to prevent pressure build-up.

Analytical Methods for Quality Control

To ensure the quality and purity of the final product, the following analytical methods are recommended:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline product.

-

Karl Fischer Titration: To determine the water content of the final product.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Alkylation Reaction | Insufficient base, low reaction temperature, or inactive alkylating agent. | Ensure anhydrous conditions. Verify the activity of the base and the purity of the alkylating agent. Consider increasing the reaction temperature or time. |

| Low Yield in Hydrolysis | Incomplete reaction or product loss during work-up. | Extend the reaction time or increase the concentration of the acid. Optimize the crystallization conditions (e.g., slower cooling rate) to maximize product recovery. |

| Product Purity Issues | Presence of starting materials, by-products, or residual solvents. | Optimize the purification step (recrystallization). Ensure thorough washing of the final product. Confirm solvent removal during the drying process. |

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of 3-(2-Aminoethoxy)benzoic acid hydrochloride. By adhering to the detailed protocol, implementing stringent safety measures, and utilizing appropriate analytical controls, researchers and drug development professionals can consistently produce high-purity material for their downstream applications. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and meeting the quality standards required for pharmaceutical development.

References

-

PrepChem.com. Synthesis of 3-amino-benzoic acid. Available at: [Link]

-

Kargar, H., et al. (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 2), o399. Available at: [Link]

-

Zhou, J.-C., & Zhang, C.-M. (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 11), o2939. Available at: [Link]

-

Jones, T. C., & Tomkinson, N. C. O. N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses, 2008, 85, 235-245. Available at: [Link]

-

Satpute, M. S., et al. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 2019, 12(3), 1077-1084. Available at: [Link]

-

Li, X., et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 2010, 15(6), 4260-4268. Available at: [Link]

-

ResearchGate. Scaled‐up experiments for synthesizing 3 a. Reaction conditions... Available at: [Link]

-

Wang, Y., et al. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 2017, 7(59), 37345-37352. Available at: [Link]

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 2021, 6(5), 134-138. Available at: [Link]

- Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

PrepChem.com. Preparation of benzonitrile. Available at: [Link]

-

Organic Syntheses. Benzoylcholine Iodide and Chloride. Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 32, p.11 (1952). Available at: [Link]

-

Bartleby. Purifying A Compound Of Benzoic Acid. Available at: [Link]

-

Chemistry 102 - Experiment 3. Recrystallizations and Extractions of Organic Compounds. Available at: [Link]

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 2022, 99, 305-325. Available at: [Link]

-

PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available at: [Link]

-

PubChem. 3-(2-aminoethoxy)benzoic acid hydrochloride. Available at: [Link]

-

European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Available at: [Link]

-

PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

-

Organic Syntheses. 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 2002, 79, 196. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 3-(2-Aminoethoxy)benzoic acid HCl

Ticket ID: SOL-3AEBA-001 Subject: Overcoming Solubility Barriers of 3-(2-Aminoethoxy)benzoic acid HCl for Synthetic Applications Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Analysis

Welcome to the technical support center. You are likely encountering difficulties dissolving 3-(2-Aminoethoxy)benzoic acid hydrochloride (3-AEBA-HCl) in standard organic solvents (DCM, THF, Toluene) required for downstream reactions like amide coupling or esterification.

The Chemistry of the Problem

The insolubility stems from two competing forces acting on the molecule:

-

The Ionic Lattice (HCl Salt): As supplied, the molecule is a hydrochloride salt. The ionic interaction between the ammonium cation (

) and the chloride anion ( -

The Zwitterion Trap (The "Free Base" Fallacy): A common mistake is to "neutralize" the salt with 1 equivalent of base. This generates the zwitterion (carboxylate anion

and ammonium cation

The Solution: To achieve solubility in organic media, you must disrupt these ionic interactions by either masking the polar groups (Silylation) or exchanging the counter-ions for lipophilic alternatives (Lipophilic Bases).

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your intended reaction type.

| Reaction Type | Recommended Solvent System | Additive / Base | Mechanism of Solubilization |

| Amide Coupling (Standard) | DMF or NMP | DIPEA (3-4 equiv) | Lipophilic Ion Exchange: DIPEA forms a lipophilic salt with the carboxylic acid, soluble in polar aprotic solvents. |

| Amide Coupling (Sensitive) | DCM or THF | BSA (Bis(trimethylsilyl)acetamide) | Transient Protection: Silylates both amine and acid, creating a neutral, organic-soluble species. |

| Acylation (Acid Chlorides) | Water / DCM (Biphasic) | NaOH / | Schotten-Baumann: Keeps the amino acid in the aqueous phase as a sodium salt; reaction occurs at the interface. |

| Esterification | ROH (Methanol/Ethanol) | Thionyl Chloride / | Solvolysis: The alcohol acts as both solvent and reactant; high solubility of the HCl salt in alcohols. |

| Purification / Recrystallization | Water / Alcohol mixtures | pH adjustment to pI | Isoelectric Precipitation: Adjusting pH to the isoelectric point to crash out the zwitterion. |

Troubleshooting Guides (Q&A)

Scenario A: "I need to run an amide coupling in DCM, but the starting material is a brick."

Q: Can I just add Triethylamine (TEA) to DCM to dissolve it? A: Likely not. TEA might neutralize the HCl, but it will often precipitate the zwitterion (gummy white solid). TEA salts are not lipophilic enough to drag the zwitterion into DCM effectively.

The Fix: The "Silylation" Protocol For strict DCM solubility, use N,O-Bis(trimethylsilyl)acetamide (BSA) .[1]

-

Suspend 3-AEBA-HCl in DCM.

-

Add 2.5 - 3.0 equivalents of BSA.

-

Stir at room temperature (or mild reflux) for 30-60 mins.

-

Result: The suspension will turn into a clear solution. The BSA silylates the amine and the carboxylic acid, making the molecule behave like a neutral organic ester. You can now add your acyl chloride or activated ester directly. The silyl groups fall off during the aqueous workup [1, 2].

Scenario B: "I am using EDC/NHS coupling in DMF, but yields are low."

Q: Is the HCl salt interfering with the carbodiimide? A: Yes. The chloride counter-ion can compete, and the acidic proton consumes the carbodiimide. Furthermore, zwitterionic clusters react slowly.

The Fix: The "Lipophilic Shift"

-

Dissolve 3-AEBA-HCl in DMF (or NMP).

-

Add DIPEA (Diisopropylethylamine) . You need at least 3 equivalents :

-

1 eq to neutralize the HCl.

-

1 eq to deprotonate the carboxylic acid (forming the soluble DIPEA-carboxylate salt).

-

1 eq to keep the amine as the free base (

) for nucleophilic attack.

-

-

Note: Avoid TEA if possible; DIPEA is more lipophilic and prevents aggregation of the peptide/amino acid chains [3].

Scenario C: "I want to make the methyl ester. Can I just reflux in methanol?"

Q: Do I need to free-base it first? A: NO. Do not free-base.

-

Suspend 3-AEBA-HCl in dry Methanol.

-

Add Thionyl Chloride (

) dropwise at 0°C (or use dry HCl gas). -

Reflux.

-

Why: The HCl salt is already soluble in methanol. Adding base will precipitate the zwitterion and stop the reaction. The acid catalyst (

) drives the Fisher esterification.

Detailed Experimental Protocols

Protocol 1: The "Silylation" Method (For DCM/THF Reactions)

Best for: Reacting with acid chlorides, anhydrides, or isocyanates in non-polar solvents.

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Charge: Add 3-(2-Aminoethoxy)benzoic acid HCl (1.0 mmol, 1.0 eq) and anhydrous DCM (5 mL).

-

Solubilization: Add BSA (3.0 mmol, 3.0 eq) via syringe.

-

Observation: The white suspension will gradually clear over 15-45 minutes. If not, heat to mild reflux (40°C) for 20 mins.

-

-

Reaction: Once clear, cool to 0°C and add your electrophile (e.g., Benzoyl Chloride, 1.1 eq).

-

Workup: Quench with water. The TMS groups hydrolyze immediately, regenerating the amide product and the free carboxylic acid (or its salt, depending on pH).

Protocol 2: Schotten-Baumann Conditions (Biphasic)

Best for: Robust acylations where water tolerance is acceptable.

-

Aqueous Phase: Dissolve 3-AEBA-HCl (1.0 mmol) in 1N NaOH (3.0 mmol, 3.0 eq). Ensure pH > 10.

-

Note: The solution should be clear (Sodium salt form).

-

-

Organic Phase: Dissolve your acid chloride (1.2 eq) in DCM or Diethyl Ether.

-

Reaction: Add the organic phase to the aqueous phase. Vigorously stir (high RPM is critical for phase transfer).

-

Monitoring: Monitor pH. As HCl is generated, pH will drop. Add drops of 1N NaOH to maintain pH > 9.

-

Isolation: Acidify the aqueous layer to pH 3-4 to precipitate the product [4].

Decision Logic Visualization

The following diagram illustrates the decision process for solubilizing 3-AEBA-HCl based on your specific application.

Figure 1: Decision tree for solubilizing 3-(2-Aminoethoxy)benzoic acid HCl based on reaction requirements.

References

-

BenchChem. (2025).[2] The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide. Link

-

RHHZ. (2024). Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Organic Chemistry Portal. (2023). Schotten-Baumann Reaction: Conditions and Mechanism. Link

Sources

Technical Support Center: Resolving Purification Issues with 3-(2-Aminoethoxy)benzoic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(2-Aminoethoxy)benzoic acid hydrochloride. This document provides troubleshooting advice and in-depth answers to frequently asked questions encountered during the purification of this compound. As a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, its purification requires careful control of experimental conditions, particularly pH. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of 3-(2-Aminoethoxy)benzoic acid hydrochloride has a persistent yellow or brown discoloration. What causes this and how can I obtain a pure white solid?

A1: The Cause and the Solution

Discoloration in the final product typically arises from two sources:

-

Chromophoric Impurities: These are often aromatic by-products or degradation products formed during synthesis or storage. They are present in small amounts but have strong light absorption properties.

-

Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.

The most effective method to remove these colored impurities is by treating the recrystallization solution with activated charcoal.[1][2] Charcoal has a high surface area and adsorbs large, flat, aromatic molecules, which are characteristic of many colored impurities, while leaving your desired, smaller product molecule in solution.

Protocol: Recrystallization with Activated Charcoal Treatment

-

Dissolution: In an Erlenmeyer flask, dissolve the impure 3-(2-Aminoethoxy)benzoic acid hydrochloride in the minimum amount of a suitable boiling solvent (e.g., deionized water or an ethanol/water mixture). It is crucial to use the minimum volume to ensure the solution is saturated, which is essential for good recovery.[3]

-

Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute or two. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.

-

Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the warm solution. A small spatula tip is usually sufficient.

-

Reheating: Gently swirl the flask and bring it back to a boil for 5-10 minutes. This allows the charcoal to adsorb the impurities.

-

Hot Filtration: This is a critical step to remove the charcoal. Use a pre-heated funnel (either a stemless glass funnel with fluted filter paper or a heated Büchner funnel) for gravity filtration. Filtering the solution while it is hot prevents the desired compound from crystallizing prematurely on the filter paper, which would lead to significant yield loss.[4]

-

Crystallization: Collect the hot, colorless filtrate in a clean, pre-warmed flask. Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

-

Ice Bath & Isolation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20-30 minutes to maximize precipitation.[5] Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Q2: I'm struggling with low recovery after recrystallization. What are the most common reasons for yield loss?

A2: Maximizing Your Yield

Low yield is a frequent issue in recrystallization. The primary causes are:

-

Using too much solvent: If an excessive volume of solvent is used for dissolution, the solution will not be saturated upon cooling, and a significant portion of your product will remain in the mother liquor. The key is to add the hot solvent portion-wise until the solid just dissolves.[3]

-

Premature crystallization: As mentioned in A1, if the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities being removed. Ensure your filtration apparatus is pre-heated.

-

Incomplete crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product dissolved in the solvent.

-

Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2]

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting decisions for low recrystallization yield.

Q3: My compound is "oiling out" and forming a liquid layer instead of crystallizing. How can I induce solid crystal formation?

A3: From Oil to Crystal

"Oiling out" occurs when a solid melts in the hot solvent and comes out of solution as a liquid rather than a crystal upon cooling. This happens when the solution becomes supersaturated at a temperature above the compound's melting point (which may be depressed by impurities).

Here are several field-proven techniques to induce crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[5]

-

Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for other molecules to crystallize upon.[5]

-

Reduce Solution Temperature: Ensure the solution is thoroughly cooled in an ice bath. If that is insufficient, a dry ice/acetone bath can be used, though this may cause very rapid precipitation that traps impurities.

-

Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Your compound may be too soluble. Try re-heating the solution and adding a small amount of a "poor" solvent (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify it and allow it to cool slowly again. For 3-(2-Aminoethoxy)benzoic acid hydrochloride, a good system to try would be isopropanol (good solvent) and water (poor solvent, but depends on pH).

Q4: How do I properly assess the purity of my final product?

A4: A Multi-Faceted Approach to Purity Analysis

No single technique can definitively confirm purity. A combination of methods is required for a comprehensive assessment.

| Method | Principle | Typical Conditions | Interpretation of Results |

| Melting Point | Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, causing melting to occur over a broader range and at a lower temperature.[2] | Calibrated melting point apparatus. Sample must be completely dry. | A narrow melting range (e.g., 1-2 °C) that matches the literature value indicates high purity. |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6] | Stationary Phase: Silica gel plate. Mobile Phase: A mixture like Dichloromethane:Methanol (e.g., 9:1) with a few drops of acetic acid can be a good starting point. | A single, well-defined spot indicates high purity. Multiple spots suggest the presence of impurities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and a liquid mobile phase, with detection by UV absorbance.[7] | Column: Reversed-phase C18. Mobile Phase: Isocratic or gradient elution with an acidic aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent like acetonitrile.[8] Detection: UV at ~235 nm.[8] | A single, sharp, symmetrical peak indicates high purity. Purity is often reported as a percentage of the total peak area. |

Advanced Purification Strategy: Leveraging Amphoteric Properties

The key to purifying 3-(2-Aminoethoxy)benzoic acid hydrochloride is to exploit its amphoteric nature. The molecule possesses a carboxylic acid (pKa ~4-5) and an amino group (pKa ~9-10). Its solubility is therefore highly dependent on pH. This allows for a powerful purification workflow that combines acid-base extraction with recrystallization.

Workflow: pH-Mediated Purification

Caption: A pH-driven workflow for purifying amphoteric molecules.

Explanation of the Workflow:

-

Removal of Basic/Neutral Impurities: At a high pH (11-12), the carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH₂). The molecule becomes a highly water-soluble anion. Basic and neutral organic impurities, which are uncharged, can be extracted into an organic solvent like ethyl acetate and discarded.[9]

-

Removal of Acidic Impurities: The aqueous layer containing your product is then acidified to a low pH (2-3). Now, the amine is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH). The molecule is a water-soluble cation. Acidic impurities are protonated and become less polar, allowing them to be extracted into an organic solvent and discarded.

-

Isolation and Recrystallization: The purified product is now in the aqueous layer. The pH is carefully adjusted to the isoelectric point (pI), the pH at which the net charge is zero (the zwitterion form, -COO⁻ and -NH₃⁺). At the pI, the molecule's solubility in water is at its minimum, causing it to precipitate. This solid can be collected, re-dissolved in an appropriate solvent system (like ethanol/water), treated with HCl to form the hydrochloride salt, and recrystallized to yield the final, pure product.

This systematic approach, grounded in the fundamental principles of acid-base chemistry, is exceptionally effective for purifying complex molecules like 3-(2-Aminoethoxy)benzoic acid hydrochloride.

References

- Chemistry 102 - Experiment 3. (2009). Recrystallizations and Extractions of Organic Compounds.

- Ghosh, A. et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

- Experiment (3) Recrystallization. (n.d.). University of Technology, Iraq.

- PubChem. (n.d.). 3-(2-aminoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information.

- Recrystallization of Benzoic Acid. (n.d.). Whitman College.

- EvitaChem. (n.d.). 2-(3-Aminopropoxy)benzoic acid hydrochloride.

- The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.

- Fluorochem. (n.d.). 3-(1-Aminoethyl)benzoic acid hydrochloride.

- Lab Report Recrystallization. (2016). Florida A&M University.

- Satpute, M. S. et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084.

- PubChem. (n.d.). Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1). National Center for Biotechnology Information.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- SIELC Technologies. (n.d.). Benzoic Acid.

- Wikipedia. (n.d.). Benzoic acid.

- Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby.

- Japanese Pharmacopoeia. (n.d.). Benzoic Acid.

- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (n.d.). Open Access Pub.

- PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information.

- MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).

Sources

- 1. famu.edu [famu.edu]

- 2. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. 內容不提供 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Chemistry 102 - Experiment 3 [home.miracosta.edu]

Technical Support Center: Synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride typically proceeds via a multi-step route, which, while effective, can introduce various impurities if not carefully controlled. A common and logical synthetic pathway starts from 3-hydroxybenzoic acid. Understanding this pathway is the first step in impurity mitigation.

A Proposed Synthetic Workflow

The following diagram outlines a common synthetic approach, which will serve as the basis for our discussion on impurity control.

Technical Support Center: Solvent Selection for 3-(2-Aminoethoxy)benzoic acid hydrochloride

Welcome to the technical support center for 3-(2-Aminoethoxy)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of dissolving this unique molecule. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. We will explore the structural nuances of this compound, troubleshoot common solubility issues, and provide validated starting points for your work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-Aminoethoxy)benzoic acid hydrochloride that influence its solubility?

This molecule possesses three key functional groups that dictate its behavior in different solvents:

-

Aromatic Carboxylic Acid: A weakly acidic group.

-

Primary Aliphatic Amine: A weakly basic group.

-

Hydrochloride Salt: The amine is protonated, forming an ammonium chloride salt.

The presence of both an acidic (carboxylic acid) and a basic (amine) group makes this an amphoteric compound. In its hydrochloride salt form, the molecule carries a positive charge on the ammonium group, making it resemble an ionic salt. This structure strongly suggests that polar protic solvents, particularly water, will be the most effective starting point for dissolution.

Q2: Why is my compound not dissolving in water at neutral pH?

While the hydrochloride salt form promotes aqueous solubility, the molecule can exist in different ionic states depending on the pH.[1][2] At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. The carboxylic acid group becomes deprotonated (negative charge) and the amine group is protonated (positive charge), forming a zwitterion .[3] Zwitterions often exhibit minimal aqueous solubility at their isoelectric point due to strong intermolecular electrostatic interactions, which can lead to precipitation or aggregation.[3][4] It is likely that the pH of your deionized water is close to the pI of the free base form of the molecule.

Q3: How can I use pH to my advantage to dissolve the compound?

Adjusting the pH away from the isoelectric point is the most powerful technique for dissolving ionizable compounds.[1][5]

-

Acidic Conditions (Low pH): By adding a small amount of acid (e.g., HCl), you ensure the amine group remains fully protonated and positively charged, while the carboxylic acid group remains in its neutral, protonated form. This net positive charge enhances interaction with polar solvents like water.

-

Basic Conditions (High pH): By adding a base (e.g., NaOH), you deprotonate the carboxylic acid group, creating a negatively charged carboxylate. The amine group becomes neutral. This net negative charge also promotes solubility in water.

Q4: What are some good organic solvent alternatives if aqueous systems are not suitable for my experiment?

If your downstream application is incompatible with water, the next best choices are polar protic and polar aprotic solvents.

-

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent choices.[6] Their hydroxyl groups can hydrogen bond with the charged and polar functional groups of your compound, and they can effectively solvate the chloride counter-ion.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can also be effective, although sometimes less so than protic solvents for salt forms. They possess large dipole moments capable of solvating charged species.

-

"Green" Solvents: For applications requiring more environmentally friendly options, novel bio-based dipolar aprotic solvents like Cyrene™ could be investigated as alternatives to traditional solvents like DMF.[7][8]

Non-polar solvents such as toluene, hexane, and chloroform are generally poor choices for dissolving charged hydrochloride salts and are not recommended.[9]

Troubleshooting Guide

| Problem | Probable Cause | Recommended Solution |

| Compound is insoluble or forms a suspension in pure water. | The pH of the solution is likely near the compound's isoelectric point (pI), leading to the formation of a poorly soluble zwitterion.[3] | Adjust the pH. Add 0.1 M HCl dropwise to lower the pH to ~2-3 or add 0.1 M NaOH dropwise to raise the pH to ~9-10. Observe for dissolution. See Protocol 2 . |

| Compound "oils out" or forms a precipitate after initial dissolution. | A co-solvent was added that reduced the overall polarity of the solvent system, causing the salt to crash out of solution. Alternatively, the temperature of the solution decreased, reducing solubility. | Re-dissolve by adding more of the primary polar solvent. If using a co-solvent system, ensure the proportion of the polar solvent is high enough. Gentle warming can also be effective, but check for compound stability at elevated temperatures. |